![molecular formula C16H16O3 B14284327 Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate CAS No. 138272-70-5](/img/structure/B14284327.png)
Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a hydroxyphenyl ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate can be achieved through esterification reactions. One common method involves the reaction of benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where benzoic acid and methanol are continuously fed into a reactor containing the acid catalyst. The reaction mixture is then subjected to distillation to separate the ester product from unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to the ability of the hydroxyphenyl group to scavenge free radicals and inhibit oxidative stress. Additionally, the compound may interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: An ester with similar structural features but different functional groups.
Ethyl 2,4-dihydroxy-6-methylbenzoate: Another ester with a different substitution pattern on the benzene ring
Uniqueness
Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate is unique due to the presence of both a hydroxyphenyl group and an ester group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
138272-70-5 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate |
InChI |
InChI=1S/C16H16O3/c1-19-16(18)15-5-3-2-4-13(15)9-6-12-7-10-14(17)11-8-12/h2-5,7-8,10-11,17H,6,9H2,1H3 |
InChI Key |
XKYAYMTVQLERMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CCC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


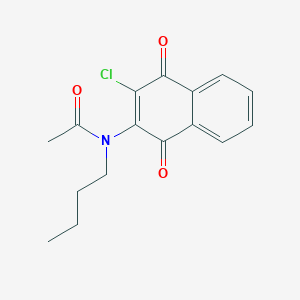
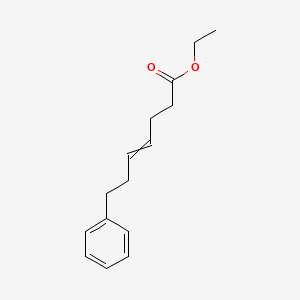
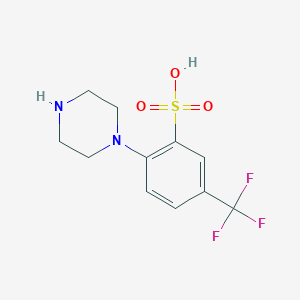
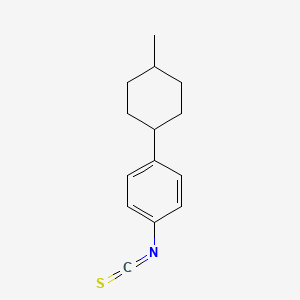
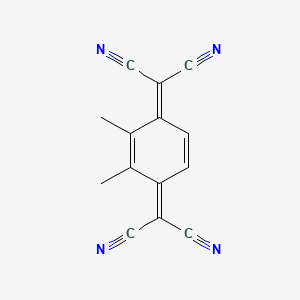
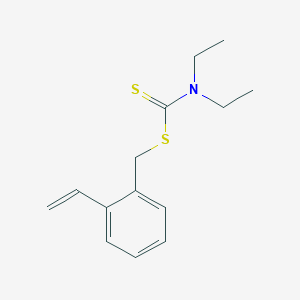
![1,1'-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14284280.png)

![Cyclopentane, 1,1'-[2-methoxy-1-(methoxymethyl)ethylidene]bis-](/img/structure/B14284290.png)
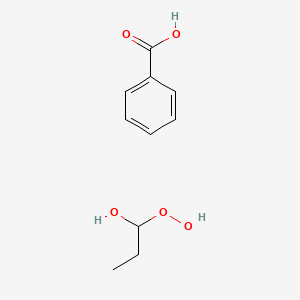
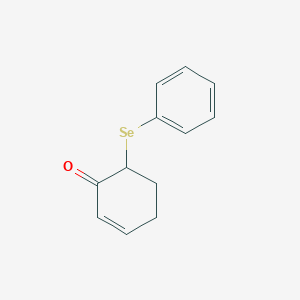

![5-(Nonafluorobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14284314.png)
![6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14284326.png)
